molecular formula C18H18N2O7S B2904704 3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde CAS No. 571929-63-0

3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde

Cat. No.: B2904704
CAS No.: 571929-63-0
M. Wt: 406.41
InChI Key: LMXHYCCIMAROQU-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains several functional groups, including a methoxy group, a nitro group, a pyrrolidine ring, and a sulfonylphenoxy moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, which are then coupled through various chemical reactions. For instance, the synthesis might begin with the nitration of a suitable aromatic precursor, followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step often involves the formation of the benzaldehyde moiety via formylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: 3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzoic acid

    Reduction: 3-Methoxy-4-(2-amino-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds with potential pharmaceutical applications.

    Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(2-nitrophenoxy)benzaldehyde
  • 4-(2-Nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde
  • 3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylphenoxy)benzaldehyde

Uniqueness

3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde is unique due to the presence of both the pyrrolidine ring and the sulfonylphenoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

IUPAC Name

3-methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7S/c1-26-18-10-13(12-21)4-6-17(18)27-16-7-5-14(11-15(16)20(22)23)28(24,25)19-8-2-3-9-19/h4-7,10-12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXHYCCIMAROQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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